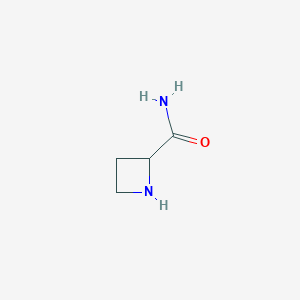

Azetidine-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)3-1-2-6-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCWBKUOPJMUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926988 | |

| Record name | Azetidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130973-78-3 | |

| Record name | Azetidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chiral Resolution and Amidation

The preparation of enantiomerically pure azetidine-2-carboxamide often begins with the synthesis of azetidine-2-carboxylic acid (AzeOH), followed by resolution and amidation. A prominent method involves the use of 1-benzyl-azetidine-2-carboxylic acid as a key intermediate. In this approach, the racemic mixture is resolved via diastereomeric salt formation with D-α-phenylethylamine , yielding (S)-1-benzyl-AzeOH after recrystallization in ethanol or acetonitrile. Subsequent hydrogenolytic debenzylation using palladium-carbon catalysis under 2 MPa H₂ pressure generates (S)-AzeOH with >99% HPLC purity and 81.9% yield.

The carboxylic acid is then activated using reagents such as thionyl chloride or carbodiimides (e.g., EDC/HOBt) to form an acyl chloride or mixed anhydride, which reacts with aqueous ammonia to yield the carboxamide. While specific yields for this final step are not detailed in the cited literature, analogous amidation reactions of strained rings typically achieve 70–85% efficiency under optimized conditions.

Direct Amidation of Racemic Mixtures

Racemic AzeOH can also undergo direct amidation without prior resolution. For example, heating AzeOH with ammonium chloride in the presence of N,N′-dicyclohexylcarbodiimide (DCC) at 60°C in tetrahydrofuran (THF) produces the carboxamide in moderate yields. This method is less stereoselective but offers a streamlined route for non-chiral applications.

Hydrolysis of Azetidine-2-carbonitrile Derivatives

Borane Complex-Assisted Alkylation

Azetidine-2-carbonitriles serve as versatile precursors to carboxamides. Source describes the synthesis of 2-substituted azetidine-2-carbonitriles via α-alkylation of borane-protected intermediates. For instance, treatment of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with lithium diisopropylamide (LDA) and benzyl bromide at −78°C yields α-benzylated products with 72% diastereoselectivity. Hydrolysis of the nitrile group using H₂O₂ in basic media (pH 10–12) converts the carbonitrile to the carboxamide, though exact yields for this step require further optimization.

Microwave-Assisted Ring-Closure and Subsequent Functionalization

SES Group Protection Strategy

Source outlines a microwave-assisted synthesis of L-AzeOH from L-aspartic acid using the (2-trimethylsilyl)ethanesulfonyl (SES) protecting group. The SES group facilitates intramolecular N-alkylation at 150°C under microwave irradiation, forming the azetidine ring in quantitative yield. After deprotection, the resulting L-AzeOH is converted to the carboxamide via activation with HATU and coupling with ammonium bicarbonate. This method preserves chirality and is suitable for gram-scale production.

Palladium-Catalyzed C-H Arylation Approaches

Construction of the Azetidine Core

Comparative Analysis of Methodologies

Yield and Efficiency Considerations

The table below summarizes key synthetic routes:

*Yield for precursor; †Yield for alkylation step.

Chirality Control and Enantiomeric Purity

The chiral resolution method () and microwave-assisted route () provide enantiomeric excess (ee) >99%, making them ideal for pharmaceutical applications. In contrast, carbonitrile-based approaches ( ) require additional chiral auxiliaries or enzymatic resolution to achieve high ee.

Analyse Chemischer Reaktionen

Types of Reactions: Azetidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The ring strain in azetidines makes them highly reactive, allowing for facile bond functionalization through N–C bond cleavage .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the ring-opening polymerization of azetidines can be initiated using cationic or anionic initiators .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, the ring-opening polymerization of azetidines can produce polyamines with various structures and degrees of control .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antioxidant and Neuroprotective Properties

Azetidine-2-carboxamide has been investigated for its neuroprotective effects. In studies involving microglial cells, it was shown that the compound could mitigate endoplasmic reticulum stress-induced apoptosis and inflammation. Specifically, co-administration with L-proline reduced the detrimental effects of azetidine-2-carboxylic acid on cell viability and nitric oxide secretion, indicating potential therapeutic applications in neurodegenerative diseases .

2. Monoamine Oxidase Inhibition

Research has highlighted the compound's potency as a selective inhibitor of monoamine oxidase B (MAO-B). In comparative studies, this compound demonstrated greater efficacy than existing MAO-B inhibitors like safinamide. This suggests its potential as a candidate for treating neurological disorders such as Parkinson's disease, where MAO-B plays a significant role in dopamine metabolism .

Agricultural Applications

1. Plant Stress Tolerance

This compound has been studied for its role in enhancing crop resilience to environmental stresses. It acts as a proline analog, influencing pathways that promote stress tolerance in plants. Research indicates that engineering crops to either produce or tolerate azetidine-2-carboxylic acid could lead to improved growth under adverse conditions .

Biochemical Research

1. Mechanistic Studies on Toxicity

The compound has been instrumental in understanding the mechanisms of toxicity associated with proline analogs. Research involving azetidine-2-carboxylic acid has revealed its role in inducing oligodendrogliopathy in animal models, mimicking pathological features of multiple sclerosis. This highlights its utility in studying disease mechanisms and potential interventions .

2. Metabolic Pathways

Studies have also focused on the metabolic pathways involving azetidine-2-carboxylic acid and its derivatives. For instance, research on Pseudomonas species has uncovered genes responsible for the detoxification of azetidine compounds, contributing to our understanding of microbial metabolism and potential biotechnological applications .

Summary Table of Applications

Case Studies

Case Study 1: Neuroprotective Effects in Microglial Cells

In a controlled laboratory setting, BV2 microglial cells were treated with varying concentrations of azetidine-2-carboxylic acid. The study demonstrated that higher concentrations led to increased apoptosis and inflammatory responses, which were mitigated by L-proline co-treatment. This finding underscores the compound's potential as a therapeutic agent in neuroinflammatory conditions.

Case Study 2: Agricultural Resilience

Field trials conducted on genetically modified crops expressing resistance to azetidine-2-carboxylic acid showed improved growth metrics under drought conditions compared to non-modified counterparts. This study illustrates the practical applications of azetidine derivatives in sustainable agriculture.

Wirkmechanismus

The mechanism of action of azetidine-2-carboxamide-based compounds involves the inhibition of STAT3 DNA-binding activity. These compounds selectively inhibit STAT3 phosphorylation and DNA-binding activity, leading to the suppression of STAT3 target genes such as c-Myc, VEGF, and survivin . This inhibition results in the induction of apoptosis and the suppression of tumor cell growth and migration .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Derivatives and Their Properties

Stereochemical and Reactivity Differences

- Enantiomeric Effects : The (R)- and (S)-enantiomers of this compound exhibit distinct interactions in chiral environments. For instance, (R,R)-3b (a derivative) shows a specific optical rotation ([α]²⁰D = +69.49°), critical for enantioselective binding in drug targets .

- Ring Strain : Azetidine’s four-membered ring has higher strain than five-membered rings (e.g., pyrrolidine) or six-membered rings (e.g., piperidine), leading to increased reactivity in ring-opening reactions .

Key Research Findings and Data Tables

Table 2: Spectroscopic Data for Selected Compounds

Biologische Aktivität

Azetidine-2-carboxamide, often referred to as Aze, is a non-proteinogenic amino acid analog of proline. Its biological activity has garnered attention due to its potential implications in various pathological conditions, particularly in neuroinflammation and oligodendrogliopathy. This article delves into the biological effects of Aze, focusing on its mechanisms, experimental findings, and clinical relevance.

Overview of this compound

This compound is structurally similar to proline, allowing it to be misincorporated into proteins during translation. This misincorporation can lead to protein misfolding and subsequent cellular stress responses, particularly in the central nervous system (CNS) where it affects oligodendrocytes and microglia.

- Pro-inflammatory Effects : Aze has been shown to induce a pro-inflammatory response in microglial cells. Studies indicate that exposure to Aze increases the expression of pro-inflammatory markers such as IL-1β and IL-6, as well as nitric oxide production, which contributes to neuroinflammation .

- Oligodendrocyte Dysfunction : Aze exposure leads to significant pathological changes in oligodendrocytes, including nucleomegaly (enlarged nuclei), vacuolation, and apoptosis. These changes mimic the pathology observed in multiple sclerosis (MS), particularly in normal-appearing white matter (NAWM) where oligodendrocytes exhibit signs of stress without leukocyte infiltration .

- Cell Viability and Apoptosis : High concentrations of Aze (>1000 µM) have been associated with reduced cell viability and increased apoptosis in BV2 microglial cells. The mechanism involves alterations in the BAX/Bcl2 ratio, promoting cell death through intrinsic apoptotic pathways .

Case Studies and Research Data

A series of experiments have been conducted to elucidate the effects of Aze on cellular models:

- Dose-Response Studies : In vitro studies demonstrated that increasing concentrations of Aze correlated with a significant decrease in cell viability and an increase in pro-inflammatory cytokine release over time .

- Histopathological Analysis : In vivo studies using CD1 mice showed that Aze administration led to observable clinical signs reminiscent of MBP-mutant mice at doses as low as 600 mg/kg. Pathological analysis revealed myelin blistering and activation of microglia .

Data Table

Implications for Human Health

The consumption of Aze through dietary sources such as sugar beets raises concerns regarding its potential neurotoxic effects. Given its ability to misincorporate into proteins, it poses risks for individuals with pre-existing neurodegenerative conditions like MS. Continuous monitoring of dietary intake is advised due to its association with exacerbating inflammatory responses within the CNS .

Q & A

Q. What are the standard protocols for synthesizing enantiomerically pure Azetidine-2-carboxamide derivatives?

Synthesis typically involves chiral auxiliaries or catalysts to control stereochemistry. For example, (S)-1-((S)-1-phenylethyl)this compound is synthesized via nucleophilic substitution using (S)-1-phenylethylamine, followed by amidation. Reaction conditions (e.g., solvent, temperature) and purification via column chromatography are critical for yield and purity. Structural validation employs -NMR, -NMR, HRMS, and IR spectroscopy to confirm stereochemistry and functional groups .

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Multimodal characterization is essential:

- NMR : Chemical shifts (e.g., δ 3.5–4.5 ppm for azetidine ring protons) confirm ring structure and substituent placement .

- HRMS : Matches experimental molecular mass with theoretical values (e.g., CHNO requires 204.1267 g/mol) .

- IR : Peaks near 1650 cm (amide C=O stretch) and 3300 cm (N-H stretch) validate functional groups .

Q. What are the key applications of this compound in biochemical research?

As a proline analog, it disrupts protein synthesis by misincorporation into peptide chains, enabling studies on protein folding, enzyme inhibition, and misfolding diseases. Its solubility in polar solvents (e.g., DMSO, water) facilitates in vitro assays .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Enantiomers exhibit divergent bioactivity due to chiral recognition in biological systems. For instance, (2S,10S)-configured derivatives show higher binding affinity to target enzymes compared to (2R,10S) isomers. Chiral HPLC or circular dichroism (CD) spectroscopy is used to resolve enantiomers and correlate configuration with activity .

Q. What experimental strategies mitigate low yields in this compound synthesis?

- Optimized reaction conditions : Elevated temperatures (80–100°C) and anhydrous solvents (e.g., THF) improve reaction kinetics .

- Catalytic systems : Palladium or organocatalysts enhance stereoselective amidation .

- Purification : Gradient elution in flash chromatography removes byproducts, increasing purity to >95% .

Q. How can contradictory spectral data during characterization be resolved?

Contradictions (e.g., unexpected -NMR splitting) may arise from dynamic rotational isomerism or impurities. Strategies include:

- Variable-temperature NMR : Resolves overlapping peaks by altering molecular motion .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to clarify ambiguous signals .

- Independent synthesis : Replicates the compound to verify reproducibility .

Q. What methodologies address batch-to-batch variability in this compound production?

- Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) ensures consistent reaction progress .

- Design of experiments (DoE) : Statistical optimization of variables (e.g., stoichiometry, pH) reduces variability .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study this compound’s role in protein misfolding?

- Control groups : Compare wild-type proteins vs. azetidine-incorporated analogs via SDS-PAGE or circular dichroism .

- Kinetic assays : Measure misfolding rates using fluorescence-based thermal shift assays .

- Replication : Triplicate experiments and blinded analysis minimize bias .

Q. What statistical approaches validate the significance of this compound’s inhibitory effects?

- Dose-response curves : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) .

- ANOVA : Compare multiple experimental groups to assess variance significance .

Ethical & Reporting Standards

Q. How should researchers report synthetic procedures for this compound to ensure reproducibility?

Follow ACS Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.